molecular formula C9H8N2O B11919863 3-Indolaldehyde Oxime CAS No. 40747-05-5

3-Indolaldehyde Oxime

Cat. No.: B11919863
CAS No.: 40747-05-5
M. Wt: 160.17 g/mol
InChI Key: BWEFEUTYNRSOKX-WDZFZDKYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Sciences

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in chemical and biological sciences. wisdomlib.org This structural motif is present in a vast array of natural and synthetic compounds with significant biological activities. nih.govbohrium.com Its prevalence stems from its ability to mimic the structure of peptides and interact with various biological targets. nih.gov

Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. bohrium.comnih.gov Furthermore, many pharmaceuticals incorporate the indole nucleus, showcasing its importance in drug discovery. bohrium.com The indole scaffold serves as a pharmacophore, a key structural feature responsible for a drug's biological activity, in the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. wisdomlib.orgnih.govmdpi.com

Role of the Oxime Functionality in Organic Chemistry and Medicinal Chemistry Research

The oxime functional group (C=N-OH) is a versatile and highly reactive moiety in organic chemistry. rsc.org Oximes are readily synthesized from aldehydes or ketones and can be easily converted into other functional groups like nitriles, amines, and nitro compounds. nih.gov This reactivity makes them valuable intermediates in the synthesis of complex organic molecules, including heterocyclic compounds and β-lactam derivatives through the Beckmann rearrangement. nih.govresearchgate.net

In medicinal chemistry, the oxime functionality is a recognized pharmacophore with a broad spectrum of biological applications. nih.govresearchgate.net Oxime derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities. nih.govresearchgate.net Notably, certain oximes are utilized as antidotes for nerve agent poisoning due to their ability to reactivate the enzyme acetylcholinesterase. nih.govnih.gov Several FDA-approved drugs, such as the antibiotic cefuroxime, contain an oxime moiety, highlighting its therapeutic significance. nih.govnih.gov

Overview of 3-Indolaldehyde Oxime as a Research Compound and Versatile Intermediate

This compound merges the significant properties of both the indole scaffold and the oxime functional group. This combination results in a versatile research compound and a key intermediate in the synthesis of a variety of other molecules. ontosight.aichemicalbook.com It serves as a precursor for the preparation of various biologically active compounds and indole alkaloids. ekb.eg The presence of both the indole ring and the oxime group allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. ontosight.ai Researchers have explored its potential in developing new therapeutic agents due to its observed antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.ai

Chemical Properties and Synthesis of this compound

General Chemical Properties

This compound is a solid compound with the chemical formula C₉H₈N₂O. nih.gov It exists as two geometric isomers, the (E)- and (Z)-isomers, due to the restricted rotation around the C=N double bond. ontosight.ai

PropertyValue
IUPAC Name (NE)-N-(1H-indol-3-ylmethylidene)hydroxylamine nih.gov
Molecular Formula C₉H₈N₂O nih.gov
Molecular Weight 160.17 g/mol nih.gov
CAS Number 2592-05-4 nih.gov

Synthesis from 3-Indole Carbaldehyde

The most common and straightforward method for synthesizing this compound is through the condensation reaction of 3-indole carbaldehyde with hydroxylamine (B1172632). researchgate.netmdpi.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water. researchgate.netscispace.com The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime. researchgate.net Both conventional solution-based methods and more environmentally friendly mechanochemical approaches have been successfully employed for this synthesis. mdpi.comnih.gov

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows characteristic signals for the protons of the indole ring and the oxime group. For the syn-isomer in DMSO-d₆, key signals include a singlet for the N-H proton of the indole ring around 11.58 ppm, a singlet for the oxime OH proton at 11.19 ppm, and a singlet for the CH=N proton at 7.79 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. In DMSO-d₆, the syn-isomer exhibits a signal for the C=N carbon at approximately 138.4 ppm. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration typically appears in the range of 1650-1620 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 160.17 g/mol . nih.gov

Reactivity and Chemical Transformations of this compound

Dehydration to 3-Cyanoindole

One of the important reactions of this compound is its dehydration to form 3-cyanoindole, also known as indole-3-carbonitrile. This transformation can be achieved using various dehydrating agents, such as acetic anhydride (B1165640) or other chemical reagents that facilitate the elimination of a water molecule from the oxime functionality. This reaction is a valuable method for introducing a nitrile group at the 3-position of the indole ring.

Reduction to 3-(Aminomethyl)indole

The reduction of the oxime group in this compound leads to the formation of 3-(aminomethyl)indole. This transformation is significant as it provides access to a key structural motif found in various biologically active compounds, including natural alkaloids like gramine. scispace.com The reduction can be carried out using different reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. scispace.com

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org Specifically, the oxime functionality can react as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. rsc.org These reactions lead to the formation of five-membered heterocyclic rings, such as isoxazolidines and isoxazolines. rsc.org The intramolecular version of this reaction has been used to synthesize complex fused heterocyclic systems. maxapress.com

Applications of this compound in the Synthesis of Biologically Active Molecules

Synthesis of Tryptophan Derivatives

This compound serves as a versatile starting material for the synthesis of various derivatives of the essential amino acid tryptophan. Through a series of chemical transformations, including reduction of the oxime to an amine and subsequent elaboration of the side chain, it is possible to construct the characteristic amino acid structure of tryptophan. This synthetic route offers a flexible approach to producing modified tryptophan analogs for various research purposes.

Synthesis of Indole Alkaloids

The indole alkaloid family encompasses a vast and structurally diverse group of natural products with a wide range of biological activities. This compound is a valuable precursor in the synthesis of some of these complex molecules. ekb.eg For instance, its conversion to 3-(aminomethyl)indole provides a key intermediate that can be further elaborated to construct the core structures of various indole alkaloids. scispace.com

Synthesis of Novel Heterocyclic Compounds

The reactivity of both the indole nucleus and the oxime group makes this compound a valuable building block for the synthesis of novel heterocyclic compounds. mdpi.comndl.go.jpnih.gov Through reactions such as cycloadditions and condensations with various reagents, a wide array of new heterocyclic systems can be constructed. researchgate.netscispace.com These novel compounds are often screened for potential biological activities, contributing to the discovery of new therapeutic agents. mdpi.com

This compound in Medicinal Chemistry

Role as a Precursor to Enzyme Inhibitors

The structural features of this compound make it an attractive starting point for the development of enzyme inhibitors. The indole scaffold is known to interact with various enzymes, and the oxime functionality can be modified to introduce specific binding interactions. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. researchgate.netresearchgate.net

Potential as an Antioxidant Agent

Some studies have suggested that this compound and its derivatives may possess antioxidant properties. researchgate.netontosight.aiqiaosun.net The indole ring itself is known to have radical-scavenging abilities. The presence of the oxime group can further contribute to this activity. Antioxidants are important in combating oxidative stress, which is implicated in a variety of diseases.

Utility in the Development of Antimicrobial Compounds

The indole nucleus is a common feature in many antimicrobial agents. mdpi.com Research has shown that derivatives of 3-indolaldehyde, including hydrazone derivatives, exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This suggests that this compound can serve as a valuable scaffold for the development of new antimicrobial compounds to address the growing challenge of antibiotic resistance. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40747-05-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6-

InChI Key

BWEFEUTYNRSOKX-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NO

Origin of Product

United States

Synthetic Methodologies for 3 Indolaldehyde Oxime and Its Derivatives

Conventional Solution-Phase Synthesis Approaches

Condensation Reactions of Indole-3-carbaldehyde with Hydroxylamine (B1172632) Derivatives

The most fundamental and widely employed method for synthesizing 3-indolaldehyde oxime is the condensation reaction between indole-3-carbaldehyde and a hydroxylamine derivative, typically hydroxylamine hydrochloride. mdpi.comwikipedia.orgbyjus.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding oxime. wikipedia.org The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), and often in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. mdpi.comresearchgate.net

The reaction can be represented by the following general scheme:

Indole-3-carbaldehyde + NH₂OH·HCl → this compound + H₂O + HCl

This method is versatile and has been successfully applied to the synthesis of various N-substituted indole-3-carbaldehyde oxime derivatives as well. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the condensation reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. researchgate.netresearchgate.net Researchers have investigated the impact of various parameters, including the choice of solvent, the nature and amount of the base, temperature, and reaction time, to maximize the yield of this compound. mdpi.comresearchgate.net

For instance, studies have shown that using an excess of hydroxylamine hydrochloride and a base can significantly improve the reaction yield. mdpi.com The choice of solvent also plays a crucial role; while ethanol is a commonly used solvent, THF has also been employed. mdpi.comresearchgate.net The reaction is typically conducted at temperatures ranging from 0 °C to room temperature (27 °C). mdpi.comresearchgate.net The pH of the reaction medium has also been found to influence the process, with both acidic and neutral conditions being explored. mdpi.com

Table 1: Optimization of Solution-Phase Synthesis of this compound Derivatives

Reagents and Conditions Product Yield (%) Reference
NH₂OH·HCl (5 eq), aq. NaOH (2 eq), 95% EtOH, 0–27 °C, 2 h (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine 89.07 mdpi.com
NH₂OH·HCl (5 eq), aq. NaOH (5 eq), 95% EtOH, 0–27 °C, 2 h (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine 91.29 mdpi.com
NH₂OH·HCl (5 eq), aq. NaOH (2 eq), THF, 0–27 °C, 4 h 15 min (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine 68.93 mdpi.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of advanced techniques for the synthesis of this compound and its derivatives.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a promising green alternative to traditional solvent-based synthesis. nih.gov This approach often eliminates the need for bulk solvents, reducing waste and potential environmental hazards. mdpi.comnih.gov

The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been successfully achieved using solvent-free reaction systems. nih.govmdpi.comnih.gov In this method, the corresponding aldehyde is reacted with hydroxylamine hydrochloride and a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), under mechanochemical conditions. mdpi.comnih.gov This solvent-free approach minimizes the risk associated with solution-phase oximation reactions, which can be hazardous, especially in aqueous solutions. mdpi.comnih.gov The conversion to oximes in these solvent-free systems is reported to be almost complete. mdpi.comnih.gov

High-energy ball milling (HEBM) is a specific mechanochemical technique that utilizes the impact and attrition of grinding balls in a rotating jar to provide the energy for chemical reactions. numberanalytics.commdpi.com This technique has been effectively used for the synthesis of N-substituted indole-3-carboxaldehyde oximes. mdpi.com To achieve acceptable yields, the use of high-energy ball milling was found to be necessary. mdpi.com For instance, in the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate for certain antimicrobial compounds, an almost 95% yield was achieved after just 20 minutes of milling under optimized conditions. nih.gov

Table 2: Mechanochemical Synthesis of 1-methoxyindole-3-carboxaldehyde Oxime

Milling Conditions Yield Reference

This highlights the potential of high-energy ball milling as a rapid, efficient, and sustainable method for the synthesis of this compound and its derivatives.

Stereoselective Synthesis and Isomerism of Indolaldehyde Oximes

The synthesis of 3-indolaldehyde oximes typically proceeds through the condensation reaction of a 3-indolaldehyde derivative with hydroxylamine hydrochloride. mdpi.com This reaction can yield two geometric isomers: the syn (Z) and anti (E) forms, which arise from the relative orientation of the hydroxyl group and the hydrogen atom across the C=N double bond. The stereoselectivity of this synthesis is often low, resulting in mixtures of both isomers, though the final isomer ratio can be manipulated by the reaction conditions. nih.gov

Formation and Characterization of Syn (Z) and Anti (E) Isomers

The formation of syn and anti isomers of indolaldehyde oximes is a common outcome in both solution-phase and solvent-free mechanochemical syntheses. mdpi.commdpi.com For the unsubstituted 1H-indole-3-carbaldehyde, studies have shown that while both isomers may form, the anti isomer is a transient intermediate that converts to the more stable syn isomer. mdpi.com In contrast, N-substituted derivatives, such as N-methyl and N-benzyl indolaldehyde oximes, can be isolated as both syn and anti isomers. mdpi.com

The characterization and differentiation of these isomers rely on standard spectroscopic techniques, which reveal distinct signatures for each form.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive tools for assigning the stereochemistry of the oxime isomers. For instance, in DMSO-d₆, the proton signals for syn-indole-3-carboxaldehyde oxime have been explicitly assigned. mdpi.com The chemical shifts of protons near the C=N bond, particularly the azomethine proton (H-8) and the indole (B1671886) H-2 proton, are sensitive to the isomer configuration. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : The vibrational frequency of the O-H bond provides a key diagnostic marker. The O-H bond vibration for anti isomers is consistently observed at a higher wavenumber compared to the corresponding syn isomers. mdpi.comresearchgate.net

Chromatography : Thin-layer chromatography (TLC) and column chromatography are used for monitoring and separating the isomers. The syn isomer is generally found to be more polar than the anti isomer. mdpi.com Individual isomers have been successfully separated using column chromatography for further study. mdpi.com

Table 1: Spectroscopic Data for Characterization of this compound Isomers
TechniqueIsomerCharacteristic FindingReference
¹H-NMR (in DMSO-d₆)syn-Indole-3-carboxaldehyde oximeH-8 at 7.79 ppm; H-2 at 8.23 ppm mdpi.com
anti-1-Methylindole-3-carboxaldehyde oximeH-8 at 8.21 ppm; H-2 at 7.57 ppm mdpi.com
FT-IRsyn IsomersO-H bond vibration at a lower wavenumber. mdpi.comresearchgate.net
anti IsomersO-H bond vibration at a higher wavenumber. mdpi.comresearchgate.net

Isomerization Pathways and Stability Studies

The stability of the syn and anti isomers is not absolute, and they can undergo interconversion. This isomerization is influenced by several factors, including the reaction medium, the presence of catalysts, and the nature of substituents on the indole nitrogen.

The reaction medium, particularly its pH, plays a critical role in the dynamics of isomerization. Studies on the conversion of unsubstituted indole-3-carbaldehyde oxime showed that the isomerization of the initially formed anti product to the more stable syn product occurs over time in both ethanol and THF. mdpi.comresearchgate.net However, this process is significantly accelerated under acidic conditions compared to neutral conditions. mdpi.comresearchgate.net Time-resolved TLC analysis has been used to track the disappearance of the anti isomer spot and the intensification of the syn isomer spot, confirming that acidic pH favors a faster isomerization rate. mdpi.comresearchgate.net

Acid catalysis profoundly affects the equilibrium between syn and anti isomers, with strikingly different outcomes observed in solution versus the solid state. mdpi.com

In Solution : For 1-methoxyindole-3-carboxaldehyde oxime, the dissolution of pure isomers in CDCl₃ demonstrated a susceptibility of the anti isomer to convert to the syn form, reaching an equilibrium ratio of syn:anti 15:85. mdpi.com Conversely, the syn isomer proved more stable in CDCl₃, with an equilibrium ratio of 97:3 after seven days. mdpi.com The acid-catalyzed isomerization of pure isomers in solution was found to result in the formation of the anti isomer. mdpi.comnih.gov

In the Solid State : A contrasting behavior is observed under solid-state acidic conditions. When the pure anti isomer of 1-methoxyindole-3-carboxaldehyde oxime was milled with a catalytic amount (10 mol%) of p-toluenesulfonic acid (p-TsOH), it underwent significant isomerization to the syn form. mdpi.com After one hour, 39% of the anti isomer had transformed, and this increased to 75% after seven days. mdpi.com The syn isomer, however, was found to be stable under these mechanochemical acidic conditions, with no isomerization observed. mdpi.com This highlights that the thermodynamically favored isomer can differ depending on the physical state.

Table 2: Acid-Catalyzed Isomerization of 1-Methoxyindole-3-carboxaldehyde Oxime
ConditionStarting IsomerCatalystOutcomeReference
Solution (CDCl₃)Pure IsomersAcidFormation of the anti isomer is favored. mdpi.comnih.gov
Solid State (Milling)antip-TsOHIsomerizes to the syn form (75% conversion after 7 days). mdpi.com
synp-TsOHStable, no isomerization observed. mdpi.com

Substituents on the indole nitrogen have a marked effect on the stability and isomerization behavior of the corresponding oximes.

Unsubstituted (N-H) : For the parent indole-3-carbaldehyde oxime, the syn isomer is the only stable product observed, with the anti isomer acting merely as a short-lived intermediate that rapidly converts. mdpi.com

N-Substituted (Electron-Donating Groups) : For derivatives containing electron-donating substituents at the N-1 position, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), an acid-catalyzed isomerization from the anti to the syn isomer is a notable phenomenon. mdpi.comnih.gov A study of the mechanochemical synthesis of 1-methylindole-3-carboxaldehyde oxime showed that the syn isomer was the major product (53%) immediately after the reaction, with its content increasing to 74% after ten days of storage. mdpi.com This prevalence was even more pronounced for the methoxy analog, indicating that the nature of the electron-donating group influences the final isomer ratio. mdpi.com

Chemical Reactivity and Derivatization Strategies of 3 Indolaldehyde Oxime

Reactivity of the Oxime Moiety in Chemical Transformations

The oxime functional group (C=N-OH) in 3-indolaldehyde oxime is a hub of chemical reactivity, allowing for a variety of transformations. ijprajournal.com Oximes are crystalline, stable compounds that serve not only as derivatives of carbonyl compounds but also as crucial intermediates for numerous functional group transformations. nbu.ac.in The primary reactions involving the oxime moiety are hydrolysis, reduction, and rearrangement.

Hydrolysis: The oxime can be converted back to its parent carbonyl compound, 1H-indole-3-carboxaldehyde. This hydrolysis is typically achieved by heating the oxime in the presence of an inorganic acid. wikipedia.org For instance, the treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate in a mixture of acetonitrile (B52724) and water under reflux conditions yields 1H-indole-3-carboxaldehyde in high yield. ekb.eg

Reduction: The reduction of the oxime group provides a direct route to amines. Reagents such as sodium metal, sodium amalgam, or various hydride reagents can effectively reduce oximes to their corresponding primary amines. wikipedia.org This transformation is significant for introducing an aminomethyl group at the C3 position of the indole (B1671886) ring.

Rearrangement: The Beckmann rearrangement is a characteristic reaction of oximes, transforming them into amides under acidic conditions. ijprajournal.comalfa-chemistry.com This reaction involves the migration of the group anti to the hydroxyl group on the oxime nitrogen. alfa-chemistry.com For aldoximes like this compound, this rearrangement would typically lead to the formation of a formamide (B127407) derivative, although the specific application of this rearrangement to this compound requires careful consideration of the indole nucleus's stability under strong acidic conditions.

Reaction TypeDescriptionTypical Reagents/ConditionsProduct
HydrolysisCleavage of the C=N-OH bond to regenerate the aldehyde. wikipedia.orgInorganic acids, heat; CuCl₂·2H₂O, CH₃CN/H₂O, reflux. ekb.eg3-Indolaldehyde
ReductionConversion of the oxime to a primary amine. wikipedia.orgSodium metal, hydride reagents (e.g., LiAlH₄). wikipedia.org3-(Aminomethyl)indole
Beckmann RearrangementAcid-catalyzed rearrangement of the oxime to an amide. alfa-chemistry.comStrong Brønsted or Lewis acids (e.g., H₂SO₄, PCl₅). alfa-chemistry.comN-(Indol-3-yl)formamide

Role as a Building Block in Complex Molecule Synthesis

This compound serves as an important precursor for the synthesis of diverse and complex molecules, particularly heterocyclic compounds. ekb.eg Its parent aldehyde is recognized as a key intermediate for preparing biologically active molecules and indole alkaloids. ekb.egresearchgate.netekb.eg

The indole nucleus of this compound is amenable to modern cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. chiba-u.jp While the oxime group itself can be reactive, it can also be carried through coupling reactions or be installed after the core scaffold has been assembled. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. libretexts.org

C-C Coupling: Reactions like the Suzuki and Stille couplings can be employed to form new C-C bonds at various positions on the indole ring, typically by starting with a halogenated indole derivative. libretexts.org The oxime functionality can be introduced before or after such coupling steps, making it a versatile handle in a broader synthetic strategy.

C-N Coupling: The Buchwald-Hartwig amination is a premier method for constructing aryl amines from aryl halides. organic-chemistry.org This reaction allows for the formation of a C-N bond between the indole ring and an amine, providing a pathway to complex N-substituted indoles. organic-chemistry.org Similarly, copper-catalyzed C-N coupling reactions offer an alternative route to link N-nucleophiles, such as azoles and amines, to the indole core. mdpi.com

The reactivity of the oxime group itself is a gateway to various heterocyclic systems. Oximes are valuable starting materials for a wide range of nitrogen-containing heterocycles. nbu.ac.in For example, oximes can react with alkenes or alkynes to produce isoxazolines or isoxazoles. nbu.ac.in The functional group transformations of the oxime in this compound enable its use in synthesizing fused heterocyclic systems, leveraging the inherent reactivity of both the indole and oxime moieties.

This compound and its derivatives are key intermediates in the synthesis of certain natural products. A notable example is the role of 1-methoxyindole-3-carboxaldehyde oxime, an N-substituted derivative, in the synthetic pathway toward cruciferous phytoalexins. mdpi.com These phytoalexins, such as brassinin (B1667508) and cyclobrassinin, exhibit antimicrobial and antiproliferative activities. ekb.egmdpi.com The synthesis of these complex natural products often involves a lengthy pathway where the oxime serves as a crucial intermediate building block. mdpi.com

Reactivity Patterns of N-Substituted Indolaldehyde Oximes

Substitution on the indole nitrogen (N1 position) significantly influences the reactivity and properties of this compound, particularly concerning the stereochemistry of the oxime group. The oxime can exist as two geometric isomers: syn and anti. mdpi.com The stability and interconversion of these isomers are affected by the nature of the N-substituent and the reaction conditions. mdpi.commdpi.com

Studies have shown that for N-substituted derivatives (e.g., N-methyl, N-benzyl, N-methoxy), both syn and anti isomers can be obtained. mdpi.com In contrast, the unsubstituted indole-3-carbaldehyde oxime often yields only the more stable syn isomer, as the anti isomer tends to isomerize rapidly, especially under acidic conditions. mdpi.com The choice of base in the oximation reaction can also direct the isomeric outcome. For instance, using NaOH with 1-methoxyindole-3-carboxaldehyde led to a significant prevalence of the syn isomer, while Na₂CO₃ resulted in the anti isomer being the major product. mdpi.com

N-SubstituentReaction Conditions (Base)Major Isomer ObservedKey Finding
-H (Unsubstituted)Acidic or NeutralsynThe anti isomer is unstable and readily isomerizes to the syn form. mdpi.com
-OCH₃NaOHsynResidual hydroxylamine (B1172632) with a strong base (NaOH) promotes transformation to the syn isomer. mdpi.com
-OCH₃Na₂CO₃antiWith a weaker base (Na₂CO₃), isomerization is suppressed, preserving the anti isomer. mdpi.com
-CH₃NaOHsynSimilar to the methoxy (B1213986) analog, the syn isomer becomes the major product over time. mdpi.com
-CH₃Na₂CO₃antiThe anti:syn ratio remains stable during storage, with the anti isomer predominating. mdpi.com
-CH₂Ph (Benzyl)N/Asyn and anti isomers obtainedBoth isomers can be synthesized and isolated. mdpi.com

Applications in Advanced Organic Synthesis and Material Sciences Research

Precursor in Medicinal Chemistry Lead Compound Discovery

3-Indolaldehyde oxime serves as a crucial building block in the discovery of new lead compounds in medicinal chemistry. chemimpex.com A precursor in chemistry is a compound that partakes in a chemical reaction to form another compound. The indole (B1671886) scaffold is a privileged structure in drug discovery, and the oxime group provides a reactive handle for further molecular modifications, allowing for the creation of diverse derivatives with potential biological activities. chemimpex.com

Research has shown that derivatives of this compound are promising candidates for the development of novel therapeutic agents. For instance, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as urease inhibitors. researchgate.net Urease is an enzyme that plays a key role in the pathogenesis of infections caused by Helicobacter pylori. The study revealed that these indole oxime derivatives exhibited significant inhibitory activity against the urease enzyme, suggesting their potential as lead compounds for developing new anti-ulcer drugs. researchgate.net

Furthermore, the compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders, owing to the ability of indole-based compounds to interact with receptors in the central nervous system. chemimpex.com Its role as a versatile intermediate allows chemists to synthesize a variety of molecules for screening in drug discovery programs, aiming to identify new treatments for a range of diseases. chemimpex.com The ability to generate libraries of compounds from this compound facilitates the exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry.

Application AreaResearch FocusPotential Therapeutic Target
Medicinal ChemistryLead Compound DiscoveryUrease, Neurological Receptors
Drug DevelopmentSynthesis of Novel PharmaceuticalsUlcers, Neurological Disorders

Intermediate in the Synthesis of Biologically Active Indole Alkaloids and Phytoalexins

This compound is a key intermediate in the synthesis of various naturally occurring and biologically significant molecules, including indole alkaloids and phytoalexins. ekb.egresearchgate.net Indole alkaloids are a large class of secondary metabolites found in plants, many of which possess potent pharmacological activities. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens. mdpi.com

A notable example of a phytoalexin synthesized from this compound is brassinin (B1667508). chemicalbook.com Brassinin is a sulfur-containing indole phytoalexin found in cruciferous plants, and it has been shown to exhibit antifungal and potential anticancer properties. The synthesis of brassinin and its derivatives often involves the use of this compound as a starting material.

Moreover, N-substituted derivatives of this compound, such as 1-methoxyindole-3-carboxaldehyde oxime, are crucial intermediates in the synthetic pathways leading to other cruciferous phytoalexins that possess antimicrobial and antiproliferative activities. mdpi.com While indole-3-acetaldoxime is a more direct precursor to the well-known phytoalexin camalexin, the structural similarity and synthetic relationship highlight the importance of indole oximes in the biosynthesis and chemical synthesis of these defense compounds. nih.gov The versatility of this compound allows for its use in constructing the complex molecular architectures characteristic of many indole alkaloids. du.ac.ir

Natural Product ClassSpecific ExampleBiological Activity
PhytoalexinsBrassininAntifungal, Anticancer
PhytoalexinsCruciferous PhytoalexinsAntimicrobial, Antiproliferative
Indole AlkaloidsVariousDiverse Pharmacological Activities

Role in the Development of Agrochemicals

The utility of this compound extends to the field of agricultural chemistry, where it is explored for the development of new agrochemicals. chemimpex.com Its application in this area is largely linked to the biological activity of the compounds derived from it. The development of effective and environmentally benign pesticides and herbicides is a continuous goal in modern agriculture.

The antimicrobial properties of phytoalexins, which can be synthesized from this compound, are of particular interest for creating novel fungicides. mdpi.com By studying the structure and activity of these natural plant defense compounds, researchers can design synthetic analogues with improved potency, stability, and spectrum of activity for crop protection.

The exploration of this compound and its derivatives in agrochemical research aims to produce compounds that can effectively protect crops from various pests and diseases while minimizing harm to the environment. chemimpex.com This involves synthesizing new molecules and screening them for their herbicidal, insecticidal, and fungicidal activities. The indole moiety, being a common feature in many biologically active natural products, provides a good starting point for the design of such agrochemicals.

Exploration in Organic Electronics and Advanced Materials

In addition to its applications in the life sciences, this compound is also being investigated for its potential use in materials science, particularly in the realm of organic electronics. chemimpex.com The search for new organic materials with desirable electronic and optical properties is a driving force in the development of next-generation electronic devices.

The indole ring system is known for its electron-rich nature, which can be exploited in the design of organic semiconductors, conductors, and light-emitting materials. The oxime group can be used to tune the electronic properties of the molecule and to link it to other molecular units or polymer backbones. Research in this area explores how the incorporation of this compound into larger molecular structures or polymers can lead to materials with enhanced performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). chemimpex.com

Studies conducted in advanced materials departments have included the synthesis and characterization of this compound and its derivatives, indicating an interest in its potential contribution to the development of novel functional materials. mdpi.com The versatility of its chemical structure allows for systematic modifications to tailor its properties for specific material applications.

In Vitro Biological Activity and Mechanistic Investigations of 3 Indolaldehyde Oxime Derivatives

Enzyme Inhibition Studies

The ability of 3-indolaldehyde oxime derivatives to inhibit specific enzymes is a key area of investigation, with significant implications for drug development.

Urease Inhibitory Activity Against Helicobacter pylori (In Vitro)

Helicobacter pylori is a bacterium that can cause various gastrointestinal diseases, and its survival in the acidic environment of the stomach is largely dependent on the enzyme urease. nih.govnih.govmdpi.com Therefore, inhibiting urease is a promising strategy to combat H. pylori infections. nih.govnih.govmdpi.com

A series of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.govnih.govmdpi.com The study utilized a modified Berthelot reaction to assess the inhibitory potential of these compounds against urease from Macrotyloma uniflorum, which is often used as a model for H. pylori urease. nih.govnih.govmdpi.com

Oximes can exist as two geometric isomers: syn and anti. mdpi.comyoutube.com Research has shown that both syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives exhibit urease inhibitory activity. nih.govmdpi.com The stability of these isomers can be influenced by the reaction conditions, with the anti isomer being less stable in acidic environments, often leading to its isomerization to the more stable syn form. nih.govmdpi.com In one study, both syn and anti isomers were synthesized and tested, revealing that both configurations can contribute to the inhibition of the urease enzyme. nih.govmdpi.com

The structure of the this compound derivatives plays a crucial role in their urease inhibitory potency. Studies have revealed important structure-activity relationships (SARs) that guide the design of more effective inhibitors.

Among the tested N-substituted indole-3-carbaldehyde oxime derivatives, compounds with specific substitutions demonstrated significantly higher inhibitory activity compared to the standard inhibitor, thiourea (B124793). nih.govnih.govmdpi.com For instance, two particular derivatives, identified as compound 8 and compound 9 in a study, showed potent urease inhibitory activity with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, which were considerably lower than that of thiourea (IC50 = 0.2387 ± 0.0048 mM). nih.govnih.govmdpi.com

CompoundIC50 (mM) ± SD
Compound 8 0.0516 ± 0.0035
Compound 9 0.0345 ± 0.0008
Thiourea (Standard) 0.2387 ± 0.0048
Data from a study on urease inhibitory activity of N-substituted indole-3-carbaldehyde oxime derivatives. nih.govnih.govmdpi.com

Other Enzyme Systems Under Investigation, e.g., Metabolic Pathways

Beyond urease, indole (B1671886) derivatives are being investigated for their inhibitory effects on other key enzymes involved in various metabolic pathways. For instance, some indole derivatives have been studied as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer development. espublisher.comnih.gov While specific studies on this compound's effect on a wide range of metabolic enzymes are still emerging, the broader class of indole compounds shows promise in targeting various enzymatic systems.

Antimicrobial Activity Research (In Vitro)

The antimicrobial properties of this compound and its derivatives are another significant area of research, with potential applications in treating bacterial and fungal infections.

Antibacterial Efficacy in In Vitro Models

Several studies have evaluated the in vitro antibacterial activity of 3-indolaldehyde derivatives against a range of Gram-positive and Gram-negative bacteria. nih.govcsic.es

A series of indole-3-aldehyde hydrazide/hydrazone derivatives, which share structural similarities with oximes, were tested against various microorganisms, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov The results indicated a broad spectrum of activity, with some compounds showing significant efficacy, particularly against MRSA and S. aureus. nih.gov

In another study, indole-3-carbaldehyde semicarbazone derivatives were evaluated for their antibacterial properties against S. aureus and B. subtilis. csic.es Two of the tested compounds exhibited notable inhibitory activity against these Gram-positive bacteria. csic.es

Furthermore, research on indole-3-carboxamido-polyamine conjugates has demonstrated their ability to inhibit the growth of bacteria such as S. aureus and Pseudomonas aeruginosa. mdpi.com Some of these compounds were also found to potentiate the effects of existing antibiotics. mdpi.com The mechanism of action for some of these derivatives appears to involve the disruption of the bacterial membrane. mdpi.com

Compound TypeTest OrganismsActivity
Indole-3-aldehyde hydrazide/hydrazones S. aureus, MRSA, E. coli, B. subtilisBroad-spectrum activity, notable against MRSA and S. aureus. nih.gov
Indole-3-carbaldehyde semicarbazones S. aureus, B. subtilisInhibitory activity against Gram-positive bacteria. csic.es
Indole-3-carboxamido-polyamines S. aureus, P. aeruginosaGrowth inhibition and antibiotic potentiation. mdpi.com
Summary of in vitro antibacterial efficacy of various indole-3-aldehyde derivatives.

Antifungal Activity Assessment

The in vitro antifungal properties of this compound derivatives have been evaluated against a range of plant pathogenic fungi. A study involving twenty-five 3-indolyl-3-hydroxy oxindole (B195798) derivatives (3a–3y) assessed their efficacy against five major plant pathogens: Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. nih.govmdpi.comnih.gov The inhibitory effects of these compounds on mycelial growth were measured at a concentration of 50 mg/L. nih.govmdpi.com

Most of the synthesized compounds demonstrated moderate to excellent antifungal activity. nih.govnih.gov Notably, compounds 3t, 3u, 3v, and 3w showed significant and broad-spectrum antifungal activities, which were comparable or even superior to the commercial fungicides carvacrol (B1668589) (CA) and phenazine-1-carboxylic acid (PCA). nih.govnih.gov

Against R. solani, compounds 3t, 3u, and 3v achieved 100% inhibition at 50 mg/L, outperforming both CA (91.56%) and PCA (81.07%). nih.gov Compound 3u was particularly effective against R. solani, with an EC50 value of 3.44 mg/L, which was superior to CA (7.38 mg/L) and PCA (11.62 mg/L). mdpi.comnih.gov

For P. oryzae, compounds 3t, 3u, 3v, and 3w all exhibited good antifungal activity with inhibition rates greater than 75%, surpassing both carvacrol (74.94%) and PCA (53.64%) at the same concentration. mdpi.com

Against B. cinerea, three compounds had inhibition rates exceeding 80% at 50 mg/L. nih.gov Specifically, compound 3u showed a 91.05% inhibition rate, which was higher than both CA (84.38%) and PCA (81.86%). nih.gov

In the case of B. maydis, compounds 3t, 3u, 3v, and 3w displayed notable antifungal activity, with inhibition rates of 86.56%, 81.13%, 92.22%, and 89.85%, respectively. nih.gov These were all superior to CA's 64.36% inhibition. nih.gov

The preliminary structure-activity relationship (SAR) analysis indicated that the presence of iodine (I), chlorine (Cl), or bromine (Br) substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings is important for the antifungal activity of these compounds. mdpi.comnih.gov

Table 1: In Vitro Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives (50 mg/L)

Compound R. solani (% Inhibition) P. oryzae (% Inhibition) C. gloeosporioides (% Inhibition) B. cinerea (% Inhibition) B. maydis (% Inhibition)
3h - - - 80.82 -
3i - - - 80.42 -
3t 82.48 >75 61.62 - 86.56
3u 100 >75 - 91.05 81.13
3v 100 >75 - - 92.22
3w 87.37 >75 66.67 - 89.85
Carvacrol (CA) 91.56 74.94 62.65 84.38 64.36
Phenazine-1-carboxylic acid (PCA) 81.07 53.64 77.96 81.86 98.01

Anti-inflammatory Research in Cell Culture Models

The anti-inflammatory potential of indole derivatives, including those with an oxime functional group, has been investigated in various in vitro models. nih.govnih.govencyclopedia.pub The introduction of an oxime group into a chemical structure can be a strategic approach for creating agents with anti-inflammatory properties. nih.govencyclopedia.pub Some oxime derivatives have demonstrated anti-inflammatory activity comparable to established drugs like indomethacin (B1671933) and dexamethasone. nih.govencyclopedia.pub

One area of investigation is the inhibition of nitric oxide (NO) production, a key mediator in inflammation. nih.govnih.gov For instance, pyrano[3,2-e]indole derivatives were evaluated for their ability to inhibit NO production in murine monocytic macrophages. nih.gov The reaction intermediates, 5a and 5b , demonstrated the most significant inhibition of NO production with IC50 values of 1.1 µM and 2.3 µM, respectively. nih.gov

In another study, tryptanthrin (B1681603) oxime analogs were synthesized and assessed for their ability to inhibit inflammatory responses in cellular models. frontiersin.org Compound 1j (6-(acetoxyimino)indolo[2,1-b]quinazolin-12(6H)-one) was a potent inhibitor of lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) transcriptional activity in THP-1Blue cells, with an IC50 of 0.8 µM. frontiersin.org It also inhibited the production of interleukin-6 (IL-6) in MonoMac-6 monocytic cells with an IC50 of 1.7 µM. frontiersin.org Furthermore, compound 1j was found to inhibit the LPS-induced production of other pro-inflammatory cytokines, including IL-1α, IL-1β, granulocyte-macrophage colony-stimulating factor (GM-CSF), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor (TNF) in MonoMac-6 cells. frontiersin.org The anti-inflammatory action of 1j was further confirmed by its ability to inhibit LPS-induced c-Jun phosphorylation in the same cell line. frontiersin.org

Derivatives of ursolic acid containing an indole ring have also been shown to reduce the levels of inorganic nitric oxide in LPS-induced RAW 264.7 macrophages. chemrxiv.org These compounds also significantly reduced the upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. chemrxiv.org

Table 2: Anti-inflammatory Activity of Indole Oxime Derivatives

Compound Cell Line Assay Target/Mediator IC50
5a Murine Monocytic Macrophage NO Production Inhibition Nitric Oxide 1.1 µM
5b Murine Monocytic Macrophage NO Production Inhibition Nitric Oxide 2.3 µM
1j THP-1Blue NF-κB/AP-1 Activity NF-κB/AP-1 0.8 µM
1j MonoMac-6 Cytokine Production IL-6 1.7 µM

Anticancer and Antiproliferative Activity Research (In Vitro)

Derivatives of this compound have been a subject of extensive research for their potential as anticancer and antiproliferative agents. nih.govpreprints.orgnih.gov The introduction of an oxime group is considered a viable strategy for developing cytotoxic agents. nih.gov

Indirubin-3'-oxime derivatives have shown significant inhibitory activity against various cancer cell lines. preprints.org For example, compounds 41, 42, 43, and 44 were effective against HepG2 cells, with IC50 values of 0.62, 1.7, 1.3, and 1.6 µM, respectively. preprints.org A 5-methyl acetate (B1210297) analog of indirubin-3'-oxime, compound 16 , demonstrated potent inhibition of FLT3 kinase activity with an IC50 of 7.89 nM and showed a strong cytotoxic effect against MV4-11 cells. preprints.org

Spiro oxindole derivatives have also been evaluated for their in vitro anticancer activity. nih.gov Compound 6 , which has an N-benzyl substitution and a chloro group on the indolin-2-one scaffold, exhibited the most potent activity against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values of 3.55 ± 0.49 µM and 4.40 ± 0.468 µM, respectively. nih.gov Importantly, these compounds did not show cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells. nih.gov

Furthermore, new 3-substituted oxindole derivatives have been synthesized and tested for their antiproliferative effects. nih.gov Compounds 6f and 6g displayed notable antiproliferative activity against a panel of 60 NCI cell lines, particularly against leukemia and breast cancer cell lines. nih.gov Compound 6f was identified as a promising agent against MCF-7 cells, with an IC50 value of 14.77 µM. nih.gov This compound was also found to inhibit the receptor tyrosine kinase EGFR with an IC50 value of 1.38 µM and showed anti-tubulin polymerization activity with an IC50 of 7.99 µM. nih.gov

Pyrano[3,2-e]indole derivatives have also been assessed for their ability to inhibit the growth of human tumor cell lines. nih.gov Compound 5a was the most active against melanotic melanoma (C32), with an IC50 of 11.8 µM. nih.gov

Table 3: In Vitro Anticancer and Antiproliferative Activity of this compound Derivatives

Compound Cancer Cell Line Activity IC50
41 HepG2 Antiproliferative 0.62 µM
42 HepG2 Antiproliferative 1.7 µM
43 HepG2 Antiproliferative 1.3 µM
44 HepG2 Antiproliferative 1.6 µM
16 MV4-11 Cytotoxic -
16 - FLT3 Kinase Inhibition 7.89 nM
6 MCF-7 Anticancer 3.55 ± 0.49 µM
6 MDA-MB-231 Anticancer 4.40 ± 0.468 µM
6f MCF-7 Antiproliferative 14.77 µM
6f - EGFR Inhibition 1.38 µM
6f - Tubulin Polymerization Inhibition 7.99 µM
5a C32 (Melanotic Melanoma) Antiproliferative 11.8 µM

Receptor Binding Studies, e.g., Estrogen Receptor Modulating Activity

The interaction of indole derivatives with various receptors, particularly the estrogen receptor (ER), has been a significant area of research. Indole-3-carbinol (I3C), a related natural compound, and its derivatives have been shown to preferentially target ERα-positive breast cancer cells. nih.gov

Studies have demonstrated that I3C can induce the degradation of the ERα protein in breast cancer cells. nih.gov This process is initiated by the activation of the aryl hydrocarbon receptor (AhR), which then leads to the ubiquitination and proteasomal degradation of ERα. nih.gov This disruption of ERα signaling is a key mechanism of its anticancer effect. Overexpression of ERα in ERα-negative MDA-MB-231 cells increased their sensitivity to the antitumor effects of I3C, confirming the direct role of ERα in mediating this sensitivity. nih.gov

The combination of luteolin (B72000) and I3C has been found to selectively target ER-positive breast cancer cells. mdpi.com This combination suppresses estrogen-stimulated cell growth by modulating ERα levels. mdpi.com Specifically, the combination decreased the ERα protein level, and it is suggested that this occurs through ERα degradation. mdpi.com

Furthermore, spiro oxindole derivatives have been investigated through molecular docking studies to understand their binding affinities within the binding cavity of relevant receptors, which helps to validate the in vitro anticancer results. nih.gov While not explicitly a receptor binding study in the traditional sense, these computational analyses provide insights into the potential interactions between the compounds and their biological targets.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a ligand, such as 3-Indolaldehyde Oxime, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Binding Interaction Analysis (e.g., Urease Enzyme Active Site)

Molecular docking studies have been employed to investigate the binding interactions of this compound derivatives with the active site of the urease enzyme from Helicobacter pylori. researchgate.net Urease is a key enzyme in the pathogenesis of infections caused by this bacterium, making it a significant target for inhibitors. researchgate.net

The active site of urease contains two nickel ions that are crucial for its catalytic activity. researchgate.net Docking simulations reveal that this compound and its derivatives can form several key interactions within this active site. These interactions typically include:

Hydrogen Bonding: Interactions with key amino acid residues in the active site.

Pi-Bond Interactions: Engagement with aromatic residues.

Metal-Acceptor Interactions: Coordination with the nickel ions (Ni²⁺) present in the active site. researchgate.net

These simulations, often visualized using software like PyMOL and BIOVIA Discovery Studio, show that the specific geometry of the oxime (syn or anti isomers) can influence the pattern of hydrogen bonding with residues such as His 274. researchgate.net The ability of the oxime moiety to interact with the nickel ions is a critical factor in its potential inhibitory activity, mimicking the binding of natural substrates or known inhibitors. researchgate.net

Prediction of Binding Modes and Affinities

To quantify the binding affinity and predict the most stable binding poses, scoring functions are utilized in molecular docking programs. For this compound derivatives, the ChemPLP (Piecewise Linear Potential) scoring function in the GOLD suite has been used to calculate a fitness score. researchgate.net This score provides an estimate of the binding affinity between the ligand and the protein.

The different binding interactions resulting from the unique structures of various derivatives lead to different ChemPLP scores. researchgate.net These scores help in ranking potential inhibitors and understanding the structure-activity relationship. For instance, studies have shown that certain N-substituted derivatives of this compound achieve higher fitness scores compared to the standard inhibitor, thiourea (B124793), indicating a potentially stronger binding affinity for the urease enzyme. researchgate.net

CompoundChemPLP Score
Thiourea58.74
(Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine (syn)68.32
(Z)-N-methoxy-1-(1H-indol-3-yl)methanimine (syn)70.33
(E)-N-methoxy-1-(1H-indol-3-yl)methanimine (anti)75.33
(Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine (syn)77.29
(E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine (anti)79.41

Note: Higher ChemPLP scores indicate better-predicted binding affinity. Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity of molecules like this compound by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. These calculations can elucidate regions of the molecule that are more susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical behavior.

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This allows for the theoretical calculation of the UV-Vis absorption spectrum, providing insights into the electronic makeup of the molecule. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be employed to calculate NMR (Nuclear Magnetic Resonance) chemical shifts, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra and confirming the structural assignment of isomers.

In Silico Drug-Likeness Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a molecule.

For this compound and its derivatives, online servers like SwissADME are used to calculate various physicochemical and pharmacokinetic parameters. researchgate.net These predictions are guided by established rules such as Lipinski's Rule of Five, which helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans.

Key predicted parameters include:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (Log P), which indicates lipophilicity.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Drug-Likeness: Evaluation based on various filters and rules (e.g., Lipinski, Ghose, Veber) to assess the compound's structural resemblance to known drugs.

Medicinal Chemistry: Identification of potential issues, such as Pan-Assay Interference Compounds (PAINS) alerts, which might indicate promiscuous binding.

Studies on this compound derivatives have shown that these compounds generally exhibit good drug-like properties, with high predicted GI absorption and no violations of Lipinski's Rule of Five. researchgate.net

Parameter(Z)-N-hydroxy-1-(1H-indol-3-yl)methanimine(E)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine
Molecular Weight ( g/mol ) 160.17174.20
Log P (Consensus) 1.882.21
Hydrogen Bond Acceptors 22
Hydrogen Bond Donors 21
Molar Refractivity 48.0152.63
Topological Polar Surface Area (Ų) 49.5637.33
GI Absorption HighHigh
BBB Permeant YesYes
Lipinski Violations 00

Data sourced from SwissADME predictions for selected this compound derivatives. researchgate.net

Advanced Analytical Characterization Techniques for 3 Indolaldehyde Oxime and Derivatives

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Indolaldehyde Oxime. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry provide detailed information about the compound's atomic connectivity, functional groups, and mass.

NMR spectroscopy is a powerful tool for the unambiguous structure determination of this compound and for differentiating between its syn and anti isomers. The chemical shifts (δ) of protons (¹H) and carbon atoms (¹³C) are highly sensitive to their chemical environment.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of syn-1H-indole-3-carbaldehyde oxime provides distinct signals for each proton in the molecule. The protons on the indole (B1671886) ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the oxime proton (-NOH) and the imine proton (-CH=N) have characteristic chemical shifts. For example, in a DMSO-d₆ solvent, the indole N-H proton appears as a singlet at δ 11.58 ppm, the oxime O-H proton at δ 11.19 ppm, and the imine proton (H-8) at δ 7.79 ppm. The protons of the benzene (B151609) portion of the indole ring appear as a series of doublets and multiplets between δ 7.10 and 7.86 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The carbon atom of the C=N oxime group (C-8) in the syn isomer shows a characteristic resonance at approximately δ 138.4 ppm in DMSO-d₆. The other carbon atoms of the indole ring resonate at chemical shifts typical for aromatic and heteroaromatic systems.

The distinction between syn and anti isomers is readily achievable via NMR, as the spatial orientation of the hydroxyl group relative to the imine proton influences the chemical shifts of nearby nuclei.

Table 1: NMR Spectroscopic Data for syn-1H-indole-3-carbaldehyde oxime

¹H-NMR (400 MHz, DMSO-d₆)¹³C-NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
11.58 (s, 1H)H-1 (indole N-H)
11.19 (s, 1H)H-10 (-OH)
8.23 (d, 1H, J=2.7 Hz)H-2
7.86 (d, 1H, J=7.8 Hz)H-4
7.79 (s, 1H)H-8 (CH=N)
7.44 (d, 1H, J=8.0 Hz)H-7
7.17 (ddd, 1H)H-6
7.10 (ddd, 1H)H-5

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands confirm the presence of the indole ring and the oxime moiety.

Key characteristic absorption bands for the syn isomer include a broad band for the N-H stretch of the indole ring (3350–3400 cm⁻¹), a broad O-H stretching band for the oxime group (2700–3150 cm⁻¹), a C=N stretching vibration (1697 cm⁻¹), and

Future Perspectives and Emerging Research Directions

Development of Novel Derivatization Strategies for Enhanced Bioactivity

A primary focus of future research lies in the strategic derivatization of 3-Indolaldehyde Oxime to enhance its biological activity. The synthesis of N-substituted indole-3-carbaldehyde oxime derivatives has already shown promise, with studies revealing that both syn and anti isomers can exhibit potent inhibitory activity against enzymes like urease. mdpi.comnih.gov Future strategies will likely involve the introduction of a diverse array of functional groups at the indole (B1671886) nitrogen and other positions of the indole ring to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net

The exploration of conjugation with various aryl amines and other bioactive moieties is another promising approach. For instance, novel indole-3-carboxaldehyde (B46971) analogues have been synthesized and evaluated for their antioxidant potential, with certain derivatives displaying superior activity compared to standard antioxidants. These findings underscore the potential to create a library of this compound derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com

Exploration of New Catalytic Methods for Synthesis

The development of efficient and sustainable synthetic methods is crucial for the advancement of this compound chemistry. While traditional methods for oxime synthesis exist, emerging research is focused on novel catalytic approaches that offer improved yields, milder reaction conditions, and greater functional group tolerance. researchgate.netijprajournal.com

Palladium-catalyzed reactions, for example, have emerged as a powerful tool for the synthesis of polysubstituted indoles from oxime esters. acs.orgmdpi.com This methodology allows for the construction of complex indole structures from readily available starting materials. acs.org Additionally, copper-mediated cyclization and dimerization of indole-derived oxime acetates have been developed to generate novel biimidazo[1,2-a]indole scaffolds. acs.org

Furthermore, mechanochemical synthesis presents a green and solvent-free alternative to conventional solution-phase reactions. mdpi.comnih.govnih.gov This approach has been successfully employed for the preparation of N-substituted indole-3-carboxaldehyde oximes, offering high yields and minimizing environmental impact. mdpi.comnih.gov Future research will likely focus on expanding the scope of these and other catalytic systems, including the use of base catalysts, amino acid catalysts, and Brønsted acids, to access a wider range of this compound derivatives. rsc.orgnih.govresearchgate.net

Expansion of Structure-Activity Relationship (SAR) Studies for Therapeutic Lead Optimization

To guide the rational design of more potent and selective therapeutic agents, a comprehensive understanding of the structure-activity relationships (SAR) of this compound derivatives is essential. Initial studies have already provided valuable insights. For example, in the context of urease inhibition, the nature of the substituent on the indole nitrogen has been shown to significantly influence inhibitory activity. mdpi.comresearchgate.net

Future SAR studies will need to be more extensive, exploring a wider range of structural modifications. This includes systematic variations of substituents on the indole ring, modification of the oxime functionality, and exploration of different isomeric forms. mdpi.com Computational methods, such as molecular docking, will play a crucial role in elucidating the binding interactions between this compound derivatives and their biological targets, thereby informing the design of new analogues with improved affinity and selectivity. mdpi.comnih.gov The information gathered from these studies will be instrumental in optimizing lead compounds for the development of novel drugs. researchgate.net

Investigation of Broader Biological Targets and Pathways

While research has highlighted the potential of this compound derivatives as urease inhibitors, their full therapeutic potential remains largely unexplored. mdpi.comnih.gov Future investigations should aim to identify and validate a broader range of biological targets and signaling pathways modulated by these compounds. The indole scaffold is known to interact with a diverse array of biological targets, and its derivatives have shown efficacy in targeting various pathways, making them valuable in the design of new drugs. researchgate.net

Screening of this compound and its derivatives against a panel of enzymes, receptors, and other biologically relevant molecules could reveal novel therapeutic applications. For instance, indole derivatives have demonstrated the ability to combat drug-resistant cancer cells and pathogens. researchgate.net Given the structural similarity of this compound to other bioactive indole compounds, it is plausible that its derivatives may exhibit activity against targets involved in cancer, infectious diseases, and neurodegenerative disorders. researchgate.netmdpi.com

Application in Supramolecular Chemistry and Advanced Functional Materials

Beyond its biomedical applications, the unique structural features of this compound make it an attractive building block for supramolecular chemistry and the development of advanced functional materials. The presence of the indole ring, with its electron-rich π-system, and the oxime group, capable of hydrogen bonding and coordination with metal ions, provides opportunities for the construction of well-defined supramolecular architectures.

The ability of indole derivatives to participate in various chemical transformations allows for their incorporation into polymers and other materials. dergipark.org.tr Future research could explore the synthesis of polymers and coordination complexes incorporating the this compound moiety. These materials could possess interesting photophysical, electronic, or catalytic properties with potential applications in sensing, organic electronics, and catalysis. The development of efficient and selective catalytic systems is critical for advancing the synthesis of complex organic compounds, including 3-substituted indoles, with broader applications in materials science. researchgate.net

Compound NameCAS NumberMolecular FormulaUse/Activity
This compound2592-05-4C₉H₈N₂OCore structure for derivatization
N-methylindole-3-carbaldehyde oximeN/AC₁₀H₁₀N₂OUrease inhibitor
N-benzylindole-3-carbaldehyde oximeN/AC₁₆H₁₄N₂OUrease inhibitor
1-methoxyindole-3-carboxaldehyde oximeN/AC₁₀H₁₀N₂O₂Intermediate for phytoalexins
Biimidazo[1,2-a]indolesN/AVariesNovel scaffold

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 3-Indolaldehyde Oxime?

  • Methodology : this compound can be synthesized via condensation of indole-3-carboxaldehyde with hydroxylamine hydrochloride under alkaline conditions. This involves refluxing the aldehyde with hydroxylamine in a solvent like ethanol/water, followed by acidification to precipitate the oxime .
  • Key Considerations : Monitor pH to avoid over-acidification, which may lead to side products. Characterization via melting point analysis and FTIR can confirm the formation of the oxime group (N–O stretch at ~3200–3400 cm⁻¹).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • FTIR : Identifies functional groups (e.g., C=N at ~1600–1650 cm⁻¹ and N–O at ~930–980 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm for indole) and the oxime proton (δ 8.0–10.0 ppm) .
  • GC-MS : Useful for purity assessment and isomer differentiation (e.g., syn vs. anti oxime isomers) .

Advanced Research Questions

Q. How can dynamic isomerization of this compound be analyzed under varying experimental conditions?

  • Methodology : Use gas chromatography coupled with FTIR (GC-FTIR) to track isomer elution profiles. Temperature gradients (e.g., 50–200°C) and carrier gas flow rates (e.g., 1–3 mL/min) influence isomer separation. Multivariate curve resolution (MCR) aids in deconvoluting overlapping chromatographic peaks .
  • Example Data :

IsomerRetention Time (min)Key FTIR Wavenumbers (cm⁻¹)
syn12.33270 (N–O), 1610 (C=N)
anti13.83295 (N–O), 1625 (C=N)

Q. What enzymatic pathways involve oximes, and how can they inform studies on this compound?

  • Key Pathways : Cytochrome P450 enzymes catalyze oxidation of (E)-indol-3-ylacetaldehyde oxime to nitroethane derivatives, with glutathione acting as a cofactor. This suggests potential metabolic or biosynthetic routes for indole-based oximes .
  • Experimental Design : Use in vitro assays with liver microsomes or recombinant enzymes to monitor metabolite formation via LC-MS. Compare reaction kinetics with structurally similar oximes (e.g., phenylacetaldehyde oxime) .

Q. How can computational models resolve contradictions between theoretical and experimental reaction mechanisms?

  • Approach : Perform density functional theory (DFT) calculations to map energy profiles for intramolecular oxime transfers. Compare with experimental data (e.g., intermediate stability via NMR trapping). For example, acetone oxime models reveal water expulsion barriers that explain why certain intermediates dominate in reactions .
  • Case Study : Computational studies predicted a 15 kcal/mol barrier for water expulsion in formaldehyde oxime, aligning with the absence of intermediate 7 in experimental observations .

Q. What catalytic strategies enhance the functionalization of this compound?

  • Innovative Method : N-Heterocyclic carbene (NHC) catalysis enables radical ring-opening acylation of oxime esters with aldehydes. This produces ketonitriles via a proposed mechanism involving Breslow intermediates and single-electron transfer (SET) events .
  • Protocol : React this compound esters with aldehydes (e.g., benzaldehyde) under NHC catalysis (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and a base (e.g., DBU) in THF at 60°C. Monitor via ¹³C NMR for nitrile formation (δ 110–125 ppm) .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in toxicity data for oxime derivatives?

  • Strategy : Cross-reference acute exposure guideline levels (AEGLs) for structurally related oximes (e.g., phosgene oxime: AEGL-1 = 0.17 mg/m³ for 10-min exposure). Apply uncertainty factors (e.g., 3× for interspecies variability) and validate via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What protocols ensure reproducibility in oxime-based reaction studies?

  • Best Practices :

  • Standardize solvent systems (e.g., anhydrous DMF for moisture-sensitive reactions).
  • Pre-purify starting materials via recrystallization or column chromatography.
  • Document isomer ratios (e.g., syn:anti via ¹H NMR integration) to account for dynamic interconversion .

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